molecular formula C14H12O4 B11870633 Phenyl 2-hydroxy-5-methoxybenzoate

Phenyl 2-hydroxy-5-methoxybenzoate

Cat. No.: B11870633
M. Wt: 244.24 g/mol
InChI Key: GSKOHURUSAKKMP-UHFFFAOYSA-N
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Description

Phenyl 2-hydroxy-5-methoxybenzoate is a synthetic aromatic ester with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . This compound is structurally characterized by a salicylate (2-hydroxybenzoate) backbone, a framework known for diverse biological activity, which is further modified with a methoxy group at the 5-position and a phenyl ester moiety. As a building block in organic synthesis, researchers can utilize its phenolic hydroxyl and ester functional groups for further chemical transformations to create novel derivatives for structure-activity relationship (SAR) studies. Although specific biological data for this compound is limited, its structural similarity to other salicylic acid derivatives underpins its research value. Salicylic acid and its derivatives have demonstrated promise in anticancer research, with studies showing they can induce apoptosis and reduce the growth of colon cancer cells, such as HT-29 and HCT-116 . The phenethyl ester analog of 2-hydroxy-5-methoxybenzoate is a documented chemical entity, suggesting this compound is a viable intermediate in medicinal chemistry campaigns . Researchers are exploring such compounds as potential inhibitors of molecular targets like BCL-2, which is overexpressed in various cancers, to develop new therapeutic agents . This product is intended for research purposes in laboratory settings only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

phenyl 2-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C14H12O4/c1-17-11-7-8-13(15)12(9-11)14(16)18-10-5-3-2-4-6-10/h2-9,15H,1H3

InChI Key

GSKOHURUSAKKMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Mechanistic Organic Chemistry of Phenyl 2 Hydroxy 5 Methoxybenzoate Transformations

Investigations into Intramolecular and Intermolecular Reactions

Esterification and Transesterification Reaction Kinetics

The formation of Phenyl 2-hydroxy-5-methoxybenzoate can be achieved through the esterification of salicylic (B10762653) acid with phenol (B47542). wikipedia.org One common method involves the use of phosphoryl chloride as a dehydrating agent. wikipedia.org Alternatively, heating salicylic acid can also lead to the formation of phenyl salicylate (B1505791) through a process involving dehydration and decarboxylation. wikipedia.org

The kinetics of the reverse reaction, the alkaline hydrolysis of phenyl esters, have been studied extensively. The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The rate of hydrolysis is significantly influenced by the electronic effects of substituents on both the phenyl and benzoate (B1203000) rings. Electron-withdrawing groups on the benzoate moiety generally increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack by the hydroxide ion. chemrxiv.org Conversely, electron-donating groups on the phenoxy portion can decrease the reaction rate.

Table 1: Second-Order Rate Constants for Alkaline Hydrolysis of Selected Substituted Phenyl Benzoates in Aqueous Solution

Substituent (X) in X-C₆H₄CO₂C₆H₅Temperature (°C)k₂ (M⁻¹s⁻¹)Reference
4-NO₂25Data not available cas.cz
3-NO₂25Data not available cas.cz
3-Cl25Data not available cas.cz
4-Cl25Data not available cas.cz
4-F25Data not available cas.cz
H25Data not available cas.cz
4-OCH₃25Data not available cas.cz
4-CH₃25Data not available cas.cz
3-CH₃25Data not available cas.cz
2-CF₃25Data not available cas.cz

Transesterification, the conversion of one ester to another, is another important reaction. For this compound, this would involve reacting it with an alcohol in the presence of an acid or base catalyst to form a new ester and phenol. The mechanism is similar to hydrolysis, involving nucleophilic attack on the carbonyl carbon.

Selective Reduction Pathways to Corresponding Alcohols

The reduction of esters to alcohols is a fundamental transformation in organic synthesis. For this compound, selective reduction of the ester group would yield 2-hydroxy-5-methoxybenzyl alcohol and phenol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards esters and may require harsher conditions or the use of activating agents.

A two-step procedure for the reduction of salicylic acids to 2-methylphenols has been described, which involves the formation of a bis-ethoxycarbonyl derivative followed by reduction with sodium borohydride. organic-chemistry.org This method, while not directly applied to this compound, suggests a potential pathway for the reduction of related salicylate derivatives. organic-chemistry.org The proposed mechanism involves the formation of a benzyl (B1604629) alcohol intermediate. organic-chemistry.org

The choice of reducing agent and reaction conditions is crucial for achieving selectivity, especially in the presence of other functional groups. The aromatic ring in this compound is generally stable to hydride-based reducing agents under standard conditions.

Condensation Reactivity with Carbonyl Compounds

The phenolic hydroxyl group and the activated aromatic ring in this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions are typically catalyzed by acids or bases.

One of the most well-known condensation reactions involving esters is the Claisen condensation, which results in the formation of a β-keto ester. libretexts.org This reaction requires an ester with at least one α-hydrogen, which is not present in this compound. However, crossed Claisen condensations between an ester without α-hydrogens and another ester or ketone that does possess them are possible. libretexts.org

The phenolic component of this compound can undergo electrophilic substitution reactions with carbonyl compounds. For instance, phenols can react with aldehydes and ketones to form various products, including bisphenols and other condensation adducts. The reactivity of the aromatic ring is enhanced by the electron-donating hydroxyl and methoxy (B1213986) groups. The aldol (B89426) condensation is a related reaction involving the enolate of a ketone or aldehyde reacting with another carbonyl compound. ncert.nic.inlibretexts.org While not directly applicable to the ester itself, understanding these principles is key to predicting the outcome of reactions in the presence of carbonyl compounds.

Oxidative Demethylation and Hydroxylation Mechanisms

The methoxy group on the benzene (B151609) ring of this compound can be cleaved through oxidative demethylation to yield a dihydroxy-substituted aromatic ring. This process is of interest in the context of lignin (B12514952) degradation and the synthesis of catechols. rsc.orgresearchgate.net

Several mechanisms for oxidative demethylation have been proposed. One pathway involves the use of strong oxidizing agents. rsc.org For instance, 2-iodoxybenzoic acid (IBX) has been used for the demethylation of guaiacol (B22219) and its derivatives. rsc.org The proposed mechanism involves the addition of the oxidizing agent to the phenolic hydroxyl group, followed by an intramolecular oxygen transfer to yield an ortho-quinone intermediate, which can then be reduced to the corresponding catechol. rsc.org

Biocatalytic methods for demethylation have also been developed. nih.gov Some enzymes, such as vanillyl-alcohol oxidase, can catalyze the oxidative demethylation of methoxyphenols. nih.gov The mechanism is proposed to involve the formation of a p-quinone methide intermediate. nih.gov Other enzymatic systems utilize cobalamin-dependent methyltransferases in anaerobic conditions, which can be advantageous in preventing unwanted side reactions like polymerization that can occur in the presence of oxygen. nih.gov

Hydroxylation of the aromatic ring is another potential transformation, often mediated by enzymatic systems or strong oxidizing agents. These reactions typically proceed via electrophilic aromatic substitution mechanisms.

Fries Rearrangement and other Aryl Ketone Formation Processes

The Fries rearrangement is a significant reaction of phenolic esters, converting them into hydroxy aryl ketones through the action of a Lewis acid catalyst. wikipedia.orgbyjus.comsigmaaldrich.com This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. wikipedia.orgbyjus.com The reaction is selective for the ortho and para positions, and the product ratio can often be controlled by adjusting reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com Generally, lower temperatures favor the formation of the para-product, while higher temperatures favor the ortho-product. byjus.com

The mechanism of the Fries rearrangement is thought to proceed through the formation of an acylium carbocation. wikipedia.orgbyjus.com The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This polarization facilitates the cleavage of the ester bond and the formation of the acylium ion, which then acts as an electrophile in a Friedel-Crafts-type acylation of the aromatic ring. wikipedia.orgbyjus.com

For this compound, the Fries rearrangement would be expected to yield substituted benzophenones. The directing effects of the existing hydroxyl and methoxy groups would influence the position of the incoming acyl group.

Table 2: General Conditions for Fries Rearrangement

CatalystSolventTemperaturePredominant ProductReference
AlCl₃Non-polarHighOrtho byjus.com
AlCl₃PolarLowPara byjus.com
BF₃, TiCl₄, SnCl₄VariousVariousOrtho/Para sigmaaldrich.com
Methanesulfonic acidNeatVariousOrtho/Para organic-chemistry.org

Photochemical Reaction Mechanisms and Excited State Dynamics

Aryl esters can undergo photochemical transformations, with the photo-Fries rearrangement being a notable example. wikipedia.orgsigmaaldrich.com This reaction is analogous to the thermal Fries rearrangement but is initiated by the absorption of UV light and proceeds through a radical mechanism. wikipedia.org The photo-Fries rearrangement can also produce both ortho and para isomers. wikipedia.org

Upon excitation, the aryl ester can undergo homolytic cleavage of the ester bond to form a radical pair, consisting of an acyl radical and a phenoxy radical, within a solvent cage. acs.org Geminate recombination of these radicals within the cage can lead to the formation of the ortho- and para-hydroxy aryl ketones. acs.org Diffusion of the radicals out of the solvent cage can lead to other products, such as the corresponding phenol from hydrogen abstraction by the phenoxy radical. acs.org

The excited-state dynamics of phenols and related compounds have been studied to understand the processes that occur upon photoexcitation. nih.govresearchgate.netrsc.org These studies often involve investigating phenomena such as excited-state proton transfer (ESPT). For this compound, the presence of both the phenolic hydroxyl group and the ester functionality suggests a complex photochemistry involving potential competition between photo-Fries rearrangement and processes involving the phenolic proton. The specific pathways and their efficiencies would depend on the excitation wavelength and the solvent environment.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Hydroxybenzoates

A hallmark of 2-hydroxyaryl compounds, including hydroxybenzoates, is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). frontiersin.org This process involves the ultrafast transfer of a proton from a donor group to an acceptor group within the same molecule, driven by a significant change in acidity and basicity upon photoexcitation. frontiersin.orgnih.gov

In this compound, the phenolic hydroxyl group (-OH) and the carbonyl oxygen (C=O) of the ester are positioned ortho to each other, facilitating the formation of a stable, six-membered intramolecular hydrogen bond in the ground state (enol form). Upon absorption of a photon, the molecule transitions to an excited state (E*). In this state, the acidity of the phenolic proton increases, while the basicity of the carbonyl oxygen is enhanced. This electronic redistribution triggers the transfer of the proton from the hydroxyl group to the carbonyl oxygen. frontiersin.orgnih.gov

This transfer occurs on a femtosecond to picosecond timescale, forming a transient excited-state keto-tautomer (K*). frontiersin.org This tautomer has a different electronic structure and geometry compared to the initial enol form. The relaxation of this keto-tautomer to its ground state (K) is typically accompanied by fluorescence emission at a significantly longer wavelength (a large Stokes shift) compared to the absorption of the enol form. Subsequently, the unstable ground-state keto form rapidly reverts to the more stable enol form via a reverse proton transfer, completing the photochemical cycle. rsc.org The efficiency of this ESIPT process can be influenced by factors such as solvent polarity and the electronic nature of substituents on the aromatic ring. nih.govresearchgate.net

Table 1: Key Features of the ESIPT Process in Hydroxybenzoates

FeatureDescription
Prerequisite Presence of an intramolecular hydrogen bond between a proton-donating group (e.g., -OH) and a proton-accepting group (e.g., C=O). nih.gov
Mechanism Photoexcitation (E → E) → Proton Transfer (E → K) → Radiative/Non-radiative Decay (K → K) → Reverse Proton Transfer (K → E). frontiersin.org
Timescale The forward proton transfer (E* → K*) is an ultrafast process, often occurring in the range of femtoseconds to picoseconds.
Spectroscopic Signature A large Stokes shift between the absorption of the enol form and the emission from the keto-tautomer. nih.gov
Influencing Factors Solvent polarity, temperature, and the electron-donating or withdrawing nature of other substituents on the molecule. nih.govresearchgate.net

Photoinduced Cleavage and Electron Transfer Processes

Beyond ESIPT, photoexcited benzoate derivatives can undergo bond cleavage and participate in electron transfer reactions. The specific pathway taken depends on the nature of the excited state (singlet vs. triplet) and the presence of other reactive species.

Photoinduced Cleavage: A potential photochemical reaction for esters like this compound is photo-cleavage, analogous to the Norrish Type I reaction observed in ketones and related compounds. nih.gov Upon excitation, particularly to the triplet state, the ester linkage can undergo homolytic cleavage. nih.gov For this compound, this would involve the scission of the carbonyl-oxygen bond (acyl-oxygen cleavage) or the oxygen-phenyl bond (alkyl-oxygen cleavage). Acyl-oxygen cleavage would yield a 2-hydroxy-5-methoxybenzoyl radical and a phenoxy radical. These highly reactive radical intermediates can then engage in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, decarboxylation, or recombination to form new products. nih.gov The quantum yield of such cleavage reactions is influenced by the stability of the resulting radicals. nih.gov

Electron Transfer Processes: Functionalized benzoates can also act as photosensitizers, initiating reactions via photoinduced electron transfer (PET). uni-regensburg.denih.gov When this compound absorbs light, its excited state can act as either an electron donor or an electron acceptor, depending on its redox potential and the nature of any interacting molecules. For example, in the presence of a suitable electron acceptor, the excited benzoate can donate an electron, forming a benzoate radical cation. Conversely, with a good electron donor, it can accept an electron to form a radical anion. This PET process is fundamental to the use of benzoates as photosensitizing catalysts or auxiliaries in various organic transformations. uni-regensburg.denih.gov Mechanistic studies suggest that benzoates can form an intimate 'assembly' or exciplex with a substrate, facilitating efficient electron transfer upon photoexcitation. nih.govresearchgate.net

Table 2: Plausible Photoinduced Cleavage and Electron Transfer Pathways

ProcessDescriptionPotential Products/Intermediates
Photoinduced Cleavage Homolytic scission of the ester bond upon absorption of light, often from the triplet excited state. nih.gov2-hydroxy-5-methoxybenzoyl radical, phenoxy radical.
Photoinduced Electron Transfer (PET) - as Donor The excited benzoate donates an electron to an acceptor molecule (A), becoming a radical cation.Benzoate radical cation, acceptor radical anion (A•⁻).
Photoinduced Electron Transfer (PET) - as Acceptor The excited benzoate accepts an electron from a donor molecule (D), becoming a radical anion.Benzoate radical anion, donor radical cation (D•⁺).

Photochemical Transformations in Functionalized Benzoates

The ability of benzoates to act as photosensitizers has been harnessed to perform challenging chemical transformations. nih.gov By incorporating a benzoate group into a molecule, it can serve as a "photosensitizing auxiliary," directing photochemical reactions at specific sites. uni-regensburg.de

A prominent example is their use in C(sp³)–H fluorination reactions. nih.gov In these systems, a substrate is functionalized with a benzoate group. Upon irradiation with visible light, the benzoate moiety absorbs the energy and is promoted to an excited state. This excited state then interacts with a fluorine source, such as Selectfluor®. nih.govresearchgate.net The mechanism is believed to involve energy transfer (EnT) or electron transfer from the excited benzoate to the Selectfluor®, generating a highly reactive quinuclidine (B89598) radical-cation. researchgate.net This radical cation is a powerful hydrogen atom abstractor and can selectively remove a hydrogen atom from a C(sp³)–H bond on the substrate. The resulting carbon-centered radical is then trapped by a fluorine atom from the depleted Selectfluor® complex to yield the fluorinated product. nih.gov

The use of a benzoate auxiliary has been shown to markedly increase the efficiency and scope of these reactions, allowing for the functionalization of complex molecules containing sensitive groups like free alcohols and amines, even under aerobic conditions. uni-regensburg.denih.gov The position of the benzoate auxiliary can also direct the regioselectivity of the C-H functionalization, a level of control not achievable with simple catalytic systems. nih.gov

Table 3: Role of Benzoates in Photochemical Transformations

ApplicationMechanismKey Features
C(sp³)–H Fluorination The benzoate acts as a photosensitizing auxiliary, absorbing light and activating a fluorine source (e.g., Selectfluor®) via energy or electron transfer. nih.govresearchgate.netEnables fluorination of unactivated C-H bonds; tolerates various functional groups; allows for regiocontrol based on auxiliary placement. uni-regensburg.denih.gov
General Photoredox Catalysis Benzoates can serve as metal-free photosensitizing catalysts for various radical reactions. uni-regensburg.deUtilizes light as a sustainable energy source; can form assemblies with substrates to enhance efficiency. nih.gov
Remote Hydrohalogenation Allyl carboxylates can undergo formal 1,3-hydrohalogenation via a dual photoredox/cobalt catalytic cycle involving radical migration. acs.orgProvides access to β-acyloxy alkyl halides under mild conditions, diverging from classical regioselectivity. acs.org

Advanced Spectroscopic and Crystallographic Characterization of Phenyl 2 Hydroxy 5 Methoxybenzoate

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify functional groups and provide a unique "fingerprint" for the compound.

The FT-IR spectrum of Phenyl 2-hydroxy-5-methoxybenzoate would be expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the ester group would appear as a strong, sharp band around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-O stretching vibrations for the ester and ether linkages would be found in the 1300-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

For this compound, the UV-Vis spectrum would likely display absorption bands characteristic of its aromatic systems. These absorptions are due to π → π* transitions within the benzene (B151609) rings. The presence of the hydroxyl and methoxy (B1213986) substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenyl benzoate (B1203000). Studies on similar phenolic compounds often reveal multiple absorption bands. nih.gov

Mass Spectrometry (MS and HRMS) in Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The molecular formula for this compound is C₁₄H₁₂O₄, corresponding to a molecular weight of 244.24 g/mol . HRMS would confirm this by providing a measured mass with high precision.

The mass spectrum would also reveal a characteristic fragmentation pattern. Electron ionization (EI) would likely lead to the cleavage of the ester bond, generating key fragment ions. Expected fragments would include ions corresponding to the 2-hydroxy-5-methoxybenzoyl cation and the phenoxy radical or cation. Analysis of these fragments provides further structural confirmation. For the related compound Phenyl 2-methoxybenzoate, the top mass-to-charge ratio (m/z) peaks are observed at 135, 77, and 136, corresponding to key fragments. nih.gov

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a wealth of information. This includes the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the crystal system, space group, and the arrangement of molecules in the unit cell. The resulting crystal structure would show how the molecules pack together in the solid state, including any intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group. Such analyses have been performed on many benzoic acid derivatives, revealing intricate three-dimensional networks. researchgate.net

Crystal engineering involves the design and synthesis of crystalline solids with desired properties. For carboxylic acids, a common approach is the formation of co-crystals or salts with other molecules, particularly nitrogen-containing bases. rsc.orgacs.org Although this compound is an ester, the phenolic hydroxyl group provides a site for hydrogen bonding, which could be exploited in forming co-crystals. By selecting appropriate co-forming molecules, it may be possible to modify the crystal packing and, consequently, the physical properties of the solid material. General strategies for the spherical crystallization of benzoic acid have also been explored to control particle size and strength. ul.ie

Computational Chemistry and Theoretical Modeling of Phenyl 2 Hydroxy 5 Methoxybenzoate Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict a wide range of molecular properties with high accuracy. For Phenyl 2-hydroxy-5-methoxybenzoate, these calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G++(d,p), to find the molecule's lowest energy conformation. nih.gov This optimized structure is the foundation for further analysis of the molecule's reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a critical application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding a molecule's chemical reactivity. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich 2-hydroxy-5-methoxyphenyl ring, while the LUMO may be distributed across the phenyl ester portion of the molecule. Quantum chemical calculations are essential to determine the precise energies and distributions. nih.gov

Table 1: Example FMO Parameters for a Structurally Related Compound

OrbitalEnergy (eV)
HOMO-6.275
LUMO-1.880
Energy Gap (ΔE)4.395

Data based on calculations for (2-hydroxy-5-methylphenyl) phenyl methanone, a structurally similar compound. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is an invaluable tool for identifying regions that are rich or deficient in electrons, thereby predicting sites for intermolecular interactions. mdpi.comresearchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential) that are attractive to electrophiles, and blue signifies electron-deficient regions (positive potential) that are attractive to nucleophiles. researchgate.net Green and yellow areas represent intermediate or neutral potential.

In this compound, the MEP map would reveal the most negative potential (red) localized around the highly electronegative oxygen atoms of the phenolic hydroxyl group and the carbonyl group. These sites are the primary locations for electrophilic attack and hydrogen bond acceptance. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the phenolic hydroxyl group, making it the most likely site for nucleophilic attack and hydrogen bond donation. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. nih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, significant NBO interactions would include:

Intramolecular Hydrogen Bonding: A strong stabilizing interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding orbital of the adjacent hydroxyl group's O-H bond (acceptor).

Resonance Effects: Delocalization from the oxygen lone pairs of the hydroxyl and methoxy (B1213986) groups into the π* antibonding orbitals of the benzene (B151609) ring.

Ester Group Delocalization: Interaction between the lone pairs on the ester oxygen and the π* orbital of the carbonyl group.

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBOAcceptor NBOInteraction TypeE(2) (kcal/mol)
LP(O) of C=Oσ(O-H) of phenol (B47542)n → σ (H-Bond)High
LP(O) of -OHπ(C-C) of Ringn → πModerate
LP(O) of -OCH₃π(C-C) of Ringn → πModerate
π(C-C) of Ringπ(C=O)π → πLow

E(2) values are qualitative and based on typical interactions found in similar molecular systems. nih.gov

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate molecular structures. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the calculated chemical shift for the hydroxyl proton would be significantly downfield due to the strong intramolecular hydrogen bond. researchgate.net

IR Spectroscopy: DFT can compute the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. Key predicted vibrations for this molecule would include the O-H stretch (broadened and red-shifted due to H-bonding), the C=O stretch of the ester, and the C-O stretches of the ether and ester groups. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (λ_max). The predicted transitions for this compound would likely be π → π* and n → π* transitions associated with its aromatic rings and carbonyl group. mdpi.com

Table 3: Predicted Key Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Region
¹H NMRPhenolic -OH~10-12 ppm
¹³C NMRCarbonyl C=O~165-175 ppm
IRO-H stretch~3100-3400 cm⁻¹ (broad)
IRC=O stretch~1650-1680 cm⁻¹
UV-Visπ → π* transition~250-350 nm

Predicted regions are based on values for structurally similar compounds found in the literature. nih.govmdpi.comresearchgate.net

Molecular Dynamics and Conformational Analysis for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and can reveal the flexibility of the molecule, its conformational landscape, and how it interacts with its environment. For this compound, MD simulations would explore the rotational freedom around the single bonds, particularly the ester linkage (C-O) and the bond connecting the phenyl rings. Conformational analysis would likely confirm that the planar conformer, stabilized by the strong intramolecular hydrogen bond between the 2-hydroxy group and the ester's carbonyl oxygen, is the most stable and predominantly populated state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activities. researchgate.netnih.gov QSAR models are built by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods, such as multiple linear regression or machine learning, to correlate these descriptors with observed activity. nih.gov

Although specific QSAR studies featuring this compound are not prominent, it could be incorporated into such a study. By calculating its unique set of molecular descriptors (e.g., logP, molar volume, dipole moment, FMO energies), its potential biological activity could be predicted using a QSAR model developed from a library of structurally related benzoate (B1203000) esters. This approach allows for the exploration of chemical space and the rational design of new compounds with potentially enhanced activity. nih.govnih.gov

Molecular Docking Simulations for Ligand-Macromolecule Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid, to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, we can hypothesize its potential interactions based on studies of structurally similar benzophenone (B1666685) and benzoate derivatives. jchemlett.comdoaj.orgrsc.org

These related compounds have been shown to interact with a variety of biological targets, often through hydrogen bonding and hydrophobic interactions. jchemlett.comdoaj.orgrsc.org For instance, benzophenone derivatives have been docked against various proteins to explore their potential as anticancer and antimicrobial agents. jchemlett.comdoaj.orgrsc.orgtandfonline.com Similarly, benzoic acid derivatives have been studied for their interactions with targets like the SARS-CoV-2 main protease. nih.gov

Given the structure of this compound, with its hydroxyl and methoxy groups, it can be hypothesized to act as both a hydrogen bond donor and acceptor. The phenyl rings provide a hydrophobic character, allowing for potential π-π stacking interactions with aromatic residues in a protein's active site.

To illustrate the potential of this compound in interacting with biological macromolecules, the following table outlines hypothetical docking scenarios based on the known activities of its structural analogs.

Target Protein ClassPotential Interacting ResiduesHypothesized Interaction TypeRationale based on Analogous Compounds
KinasesAspartate, Glutamate, LysineHydrogen Bonding, Hydrophobic InteractionsBenzophenone derivatives have shown inhibitory activity against various kinases involved in cancer pathways. rsc.org
ProteasesCysteine, Histidine, SerineCovalent and Non-covalent InteractionsBenzoate derivatives have been investigated as inhibitors of viral proteases. nih.gov
DNA GyraseAspartate, Arginine, TyrosineHydrogen Bonding, π-π StackingSubstituted benzophenones have been explored for their antibacterial properties by targeting DNA gyrase. jchemlett.com
Bcl-2 Family ProteinsArginine, AspartateHydrogen Bonding, Hydrophobic InteractionsEugenyl benzoate derivatives have been studied as inhibitors of the anti-apoptotic protein Bcl-2 in colorectal cancer. nih.govnih.gov

These hypotheses, derived from the study of related compounds, provide a basis for future in silico and in vitro investigations to determine the actual therapeutic potential of this compound.

Advanced Intermolecular Interaction Analysis (Hirshfeld Surface Analysis, 3D Energy Frameworks)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules are packed together. The analysis generates a three-dimensional surface around a molecule, colored according to various properties to highlight different types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be crucial in understanding its solid-state behavior. The surface is typically mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.govnih.gov Given the hydroxyl group in this compound, strong O-H···O hydrogen bonds are expected to be a dominant feature in its crystal packing.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, C···H, and O···H contacts, which are common in organic molecules. nih.govnih.gov The presence of the methoxy and hydroxyl groups would likely lead to a higher percentage of O···H contacts compared to unsubstituted phenyl benzoate.

The following table presents a hypothetical breakdown of intermolecular contacts for this compound based on analyses of similar compounds. nih.govnih.govgazi.edu.tr

Contact TypeExpected Percentage ContributionSignificance
H···H40-50%Represents van der Waals forces and general packing.
C···H/H···C20-30%Indicates C-H···π interactions and other weak contacts.
O···H/H···O10-20%Highlights the presence of hydrogen bonds involving the hydroxyl and carbonyl groups.
C···C5-10%Suggests the presence of π-π stacking interactions between phenyl rings.

3D Energy Frameworks

Building upon the understanding of intermolecular interactions, 3D energy frameworks provide a visual representation of the energetic landscape within a crystal. rsc.orgcrystalexplorer.netresearchgate.net This analysis calculates the interaction energies between a central molecule and its neighbors and displays them as cylinders connecting the centers of mass of the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy. rsc.org

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG), where the frequency of light is doubled. uni-osnabrueck.de Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO properties. mostwiedzy.pl

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.net Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of β is a direct measure of the second-order NLO activity of a molecule.

Based on studies of related benzophenone and benzoate derivatives, we can anticipate the NLO properties of this compound. uni-osnabrueck.deresearchgate.networldscientific.com The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (carbonyl) groups is a favorable feature for enhancing the hyperpolarizability.

The following table provides a hypothetical comparison of calculated NLO parameters for this compound against a reference compound, benzophenone, based on general trends observed in similar organic molecules.

CompoundDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First-Order Hyperpolarizability (β) (a.u.)
Benzophenone (Reference)~3.0~150Moderate
This compound (Hypothetical)>3.0>150Potentially Higher

The enhanced donor-acceptor character in this compound is expected to lead to a larger ground-state dipole moment and increased hyperpolarizability compared to the parent benzophenone structure. Experimental validation of these theoretical predictions would involve techniques such as the Kurtz-Perry powder method to measure the SHG efficiency. worldscientific.com

Coordination Chemistry and Metal Ligand Interactions of Benzoate Esters

Synthesis and Structural Elucidation of Metal Complexes with Phenyl 2-hydroxy-5-methoxybenzoate and Related Ligands

The synthesis of metal complexes with benzoate (B1203000) ester ligands is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. chemmethod.comnih.gov The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex. researchgate.netresearchgate.net For instance, solvothermal techniques, which involve heating the reaction mixture in a sealed vessel above the boiling point of the solvent, have been employed to obtain crystalline products of metal-benzoate complexes. nih.gov

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups like C=O. chemmethod.comresearchgate.net

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion. chemmethod.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution and to confirm the binding of the ligand. chemmethod.comnih.gov

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. nih.gov

Elemental analysis is also a fundamental technique used to confirm the empirical formula of the synthesized complexes. chemmethod.comresearchgate.net

Table 1: Spectroscopic Data for Characterization of Metal Complexes with Benzoate-related Ligands

Technique Key Observations Inferences Citations
FT-IR Shift in C=O stretching frequency upon complexation. Coordination of the carboxylate group to the metal center. chemmethod.comresearchgate.net
¹H-NMR Disappearance of the hydroxyl proton signal in the complex. Deprotonation of the hydroxyl group and formation of a metal-oxygen bond. nih.gov
UV-Vis d-d transition bands in the visible region. Information on the geometry of the coordination sphere (e.g., octahedral). chemmethod.comresearchgate.net
Mass Spec Molecular ion peak corresponding to the complex. Confirmation of the molecular weight of the synthesized complex. nih.gov

Characterization of Ligand Binding Modes and Coordination Geometries

Benzoate esters, particularly those with hydroxyl substitutions like this compound, are versatile ligands capable of adopting various binding modes. The carboxylate group can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. nih.govresearchgate.net The presence of a hydroxyl group introduces another potential coordination site, allowing for the formation of chelate rings, which enhances the stability of the complex.

The coordination geometry around the metal center is dictated by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. Common coordination geometries observed in metal-benzoate complexes include tetrahedral, square pyramidal, and octahedral. chemmethod.comnih.govresearchgate.net For example, in a zinc(II) complex with a benzoate ligand, a distorted tetrahedral geometry was observed, while a dinuclear nickel(II) complex exhibited a square pyramidal geometry. nih.gov In some cases, polymeric structures are formed where the benzoate ligand bridges between adjacent metal atoms. researchgate.net

The binding of ligands to metal ions can be further investigated using techniques like isothermal titration calorimetry (ITC), which provides thermodynamic data on the binding affinity and stoichiometry. nih.gov Computational methods, such as Density Functional Theory (DFT), are also employed to model and understand the metal-ligand interactions at a molecular level. acs.org

Table 2: Common Coordination Geometries in Metal-Benzoate Complexes

Coordination Geometry Description Example Metal Ions Citations
Tetrahedral A central metal ion is surrounded by four ligands at the vertices of a tetrahedron. Zn(II) nih.gov
Square Pyramidal A central metal ion is bonded to five ligands, four in a square plane and one at the apex. Ni(II) nih.gov
Octahedral A central metal ion is coordinated to six ligands at the vertices of an octahedron. Co(II), Cd(II), Mn(II), Zr(IV) chemmethod.comresearchgate.net

Potential in Catalysis and Materials with Metal Centers

Metal complexes derived from benzoate esters are of significant interest due to their potential applications in catalysis and materials science. The ability of the metal center to exist in various oxidation states and to coordinate with substrates makes these complexes promising catalysts for a range of organic transformations. capes.gov.brresearchgate.netrsc.org For instance, chiral-at-metal complexes have been investigated for their applications in asymmetric catalysis, where the specific arrangement of ligands around the metal center can induce stereoselectivity in the products. capes.gov.brrsc.org Furthermore, metal-benzoate complexes have been explored as catalysts in reactions such as the hydrosilylation of ketones. organic-chemistry.org

In the realm of materials science, the self-assembly of metal-benzoate complexes can lead to the formation of metal-organic frameworks (MOFs). rsc.org These materials possess porous structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The thermal stability of some metal-benzoate complexes also suggests their potential use as catalysts in high-temperature oxidation reactions. researchgate.net The diverse coordination chemistry of benzoate ligands allows for the tuning of the properties of these materials by varying the metal ion and the substituents on the benzoate ring. researchgate.net

Applications in Advanced Materials Science and Chemical Innovation

Utilization as Building Blocks in Polymer Chemistry and Functional Materials

The bifunctional nature of Phenyl 2-hydroxy-5-methoxybenzoate, possessing both a hydroxyl (-OH) and an ester group, allows it to serve as a monomer in step-growth polymerization. This process involves the sequential reaction of monomers to form dimers, trimers, and eventually long polymer chains. Specifically, it can be utilized in polycondensation reactions to synthesize high-performance polymers like aromatic polyesters.

In a manner analogous to the synthesis of liquid crystal polymers (LCPs) that use monomers like 4-hydroxybenzoic acid, this compound can be incorporated into polymer backbones. mdpi.com The hydroxyl group can react with a carboxylic acid or acyl chloride, while the phenyl ester can undergo transesterification. This dual reactivity enables it to act as an A-B type monomer, where A (hydroxyl) and B (ester) are part of the same molecule, leading to the formation of polyesters with precisely controlled structures.

The presence of the methoxy (B1213986) group (-OCH3) and the bulky phenyl group influences the properties of the resulting polymers by disrupting chain packing, which can enhance solubility and lower the melting point, thereby improving processability. wikipedia.org These side groups are critical for engineering functional materials with tailored thermal and mechanical properties.

Table 1: Functional Groups of this compound and Their Roles in Polymerization

Functional GroupChemical MoietyRole in Polymer SynthesisPotential Impact on Polymer Properties
Hydroxyl -OHCan undergo esterification with carboxylic acids or acyl chlorides.Provides a reactive site for chain growth in polycondensation.
Phenyl Ester -COO-PhCan undergo transesterification reactions.Enables incorporation into polyester (B1180765) chains; acts as a leaving group.
Methoxy Group -OCH3Acts as a side group on the polymer backbone.Increases solubility, modifies electronic properties, and lowers crystallinity. wikipedia.orgnih.gov
Aromatic Ring Benzene (B151609) RingForms the rigid backbone of the polymer.Contributes to thermal stability and mechanical strength.

Emerging Research Directions and Future Perspectives in Phenyl 2 Hydroxy 5 Methoxybenzoate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of phenyl esters often involves methods that are effective but may not align with the modern principles of green chemistry. The pursuit of novel and sustainable synthetic methodologies for Phenyl 2-hydroxy-5-methoxybenzoate is an active area of research, focusing on reducing environmental impact, minimizing waste, and improving energy efficiency.

One promising approach is the adoption of biocatalysis . The use of enzymes, such as lipases, offers a highly selective and environmentally benign route to ester synthesis. These reactions can often be carried out in aqueous media or solvent-free systems under mild conditions, significantly reducing the reliance on harsh organic solvents and high temperatures. Research into the enzymatic esterification of various phenolic compounds has shown high conversion rates and selectivity, suggesting a strong potential for the biocatalytic production of this compound.

Another key development is the implementation of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. bohrium.com The synthesis of esters in flow systems has been demonstrated to be highly efficient, and this technology could be readily adapted for the continuous production of this compound, minimizing reaction times and by-product formation.

Furthermore, microwave-assisted synthesis represents a significant advancement in providing rapid and uniform heating to reaction mixtures. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. researchgate.netwikipedia.orgnih.gov The application of microwave irradiation to the synthesis of benzoic acid and its derivatives has been successful, indicating its viability for the efficient synthesis of this compound. wikipedia.orgnih.gov

Synthetic MethodologyKey AdvantagesPotential for this compound
Biocatalysis High selectivity, mild reaction conditions, reduced wasteEnvironmentally friendly and highly specific synthesis
Flow Chemistry Precise process control, enhanced safety, scalabilityEfficient, continuous production with high purity
Microwave-Assisted Synthesis Rapid reaction times, increased yields, energy efficiencyAccelerated and efficient synthesis

Integration of Advanced Spectroscopic Probes for Real-Time Studies

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes. The integration of advanced spectroscopic probes for the real-time, in-situ monitoring of the formation of this compound is a critical area of emerging research.

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring the progress of esterification reactions. By tracking the disappearance of the characteristic vibrational bands of the starting materials (e.g., the O-H stretch of the phenol (B47542) and the C=O stretch of the carboxylic acid or acyl chloride) and the appearance of the ester carbonyl band, researchers can gain real-time insights into reaction kinetics and endpoint determination. bldpharm.comsciencemadness.org

Raman spectroscopy offers several advantages for real-time reaction monitoring, including its non-invasive nature and its ability to be used with fiber-optic probes in various reaction vessels. google.comsci-hub.se It is particularly well-suited for monitoring reactions in aqueous media and for tracking changes in aromatic ring substitutions and functional groups, which would be highly relevant for the synthesis of this compound. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly with the advent of benchtop NMR spectrometers and flow-through cells, is becoming an increasingly accessible tool for online reaction monitoring. researchgate.nettue.nlbjmu.edu.cn This technique provides detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products as the reaction progresses, offering a comprehensive understanding of the reaction dynamics. researchgate.nettue.nlbjmu.edu.cn

Spectroscopic ProbeInformation GainedApplication to this compound Synthesis
In-situ FT-IR Functional group conversion, reaction kineticsReal-time tracking of ester formation
Raman Spectroscopy Molecular structure changes, reaction progressNon-invasive monitoring of starting materials and product
Online NMR Structural elucidation, quantitative analysisDetailed kinetic and mechanistic studies

Synergistic Combination of Theoretical Predictions with Experimental Validation

The synergy between theoretical chemistry and experimental work is a powerful paradigm in modern chemical research. For this compound, combining computational modeling with empirical studies can accelerate the discovery of new properties and applications.

Density Functional Theory (DFT) calculations are a cornerstone of this approach. DFT can be employed to predict a wide range of molecular properties, including geometric structures, vibrational frequencies (for comparison with IR and Raman spectra), electronic properties (such as HOMO-LUMO gaps), and reaction energetics. For this compound, DFT calculations could predict its reactivity, stability, and potential for interaction with other molecules, guiding experimental design. For instance, a comprehensive theoretical and experimental analysis of the similar molecule 5-Bromo-2-Hydroxybenzaldehyde has demonstrated the power of this combined approach in understanding molecular stability and exploring potential applications in drug design.

By calculating properties such as bond dissociation energies and ionization potentials, theoretical models can also provide insights into the antioxidant potential of phenolic compounds. This approach could be used to predict the radical scavenging activity of this compound and its derivatives, which can then be validated through experimental assays.

The validation of theoretical predictions with experimental data is crucial. For example, calculated spectroscopic data (IR, Raman, NMR) can be compared with experimentally measured spectra to confirm the structure of the synthesized molecule. Similarly, predicted reaction pathways and transition states can be investigated through kinetic studies and intermediate trapping experiments. This iterative process of prediction and validation leads to a deeper and more robust understanding of the chemical system.

Exploration of Interdisciplinary Research Avenues beyond Traditional Chemistry

The unique structural features of this compound, including its aromatic core, hydroxyl and methoxy (B1213986) functional groups, and ester linkage, make it a candidate for exploration in various interdisciplinary fields beyond its traditional role as a chemical intermediate.

In materials science , substituted phenyl benzoates have been investigated for their potential use in liquid crystals . bohrium.com The rigid aromatic core and the presence of polar functional groups can impart mesogenic properties, leading to applications in display technologies and optical materials. Further research could explore the liquid crystalline potential of this compound and its derivatives. The ability of related compounds to act as organic monomers also suggests a potential role in polymer chemistry , where it could be incorporated into novel polymers to tailor their physical and chemical properties.

The field of medicinal chemistry presents another promising avenue. A related compound, Phenyl 2-hydroxy-4,5-dimethoxybenzoate, has been noted as an impurity in the synthesis of Acotiamide, a drug for functional dyspepsia, and has been studied for its potential antimicrobial and anti-inflammatory properties. The structural similarity suggests that this compound could also possess interesting biological activities, warranting further investigation as a potential scaffold for the development of new therapeutic agents. The synthesis of various phenyl benzoate (B1203000) compounds and the evaluation of their antioxidant and anti-tyrosinase activities further support the potential of this class of compounds in pharmaceutical and cosmeceutical applications.

The agrochemical industry is another area where this compound could find application. The structural motifs present in this compound are found in some biologically active molecules, suggesting it could be explored as a lead compound for the development of new pesticides or herbicides.

Finally, the fragrance industry often utilizes substituted aromatic esters for their olfactory properties. The specific combination of functional groups in this compound could result in a unique scent profile, making it a candidate for investigation as a novel fragrance ingredient.

Interdisciplinary FieldPotential ApplicationRationale
Materials Science Liquid Crystals, PolymersRigid aromatic core and polar functional groups
Medicinal Chemistry Drug discovery scaffoldStructural similarity to biologically active compounds
Agrochemicals Pesticide/Herbicide developmentPresence of potentially bioactive structural motifs
Fragrance Industry Novel fragrance ingredientPotential for a unique olfactory profile

Q & A

Q. What are the recommended synthetic routes for Phenyl 2-hydroxy-5-methoxybenzoate, and how can reaction yields be optimized?

this compound can be synthesized via esterification of 2-hydroxy-5-methoxybenzoic acid with phenol derivatives. Key steps include:

  • Acid activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate the carboxylic acid group for ester formation .
  • Protection of hydroxyl groups : Methoxy groups may require protection during synthesis to prevent side reactions. For example, methyl ethers can be introduced via Williamson alkylation .
  • Yield optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., excess phenol derivative) and employ catalysts like DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
Parameter Typical Range
Reaction temperature60–80°C (for DCC-mediated)
Reaction time12–24 hours
SolventDry dichloromethane or DMF

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity .
  • Spectroscopy : Confirm structure via 1^1H NMR (e.g., aromatic proton signals at δ 6.5–7.5 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C14_{14}H12_{12}O4_4: expected m/z 245.0814) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound, and what methodologies are used to analyze them?

The hydroxyl and methoxy groups participate in intermolecular hydrogen bonds, forming cyclic dimers or chains. Key analytical approaches:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX or OLEX2 for structure refinement. Hydrogen bonds (e.g., O–H···O) are quantified via bond lengths (<3.0 Å) and angles (>120°) .
  • Graph-set analysis : Classify hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings) using Etter’s formalism to predict packing behavior .
  • Thermal analysis : DSC/TGA to study stability, correlating melting points with hydrogen-bond strength .
Hydrogen Bond Distance (Å) Angle (°)
O–H···O (hydroxyl)2.65–2.85150–165
C–H···O (methoxy)2.90–3.10110–130

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during structural refinement?

Disordered regions in SCXRD data are common due to solvent incorporation. Mitigation strategies:

  • SQUEEZE/PLATON : Remove electron density contributions from disordered solvents .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling non-merohedral twinning .
  • Validation tools : Cross-check with checkCIF to identify geometric outliers (e.g., implausible bond lengths) .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under varying pH conditions?

Hydrolysis studies reveal ester stability and degradation pathways:

  • Acidic conditions : Protonation of the carbonyl oxygen accelerates cleavage. Monitor via 1^1H NMR by tracking phenol release .
  • Basic conditions : Nucleophilic attack by OH^- dominates. Pseudo-first-order kinetics can be modeled using UV-Vis spectroscopy (λ = 270 nm) .
  • Activation energy : Calculate via Arrhenius plots (typical EaE_a: 50–70 kJ/mol for aromatic esters) .
Condition Rate Constant (k, s1^{-1}) Half-Life (t1/2_{1/2})
pH 1.02.3×1052.3 \times 10^{-5}8.3 hours
pH 7.41.1×1061.1 \times 10^{-6}175 hours
pH 12.04.7×1044.7 \times 10^{-4}24 minutes

Methodological Considerations

  • Data contradiction resolution : Reconcile conflicting spectral or crystallographic data by repeating experiments under controlled conditions (e.g., anhydrous synthesis) and using complementary techniques (e.g., SCXRD + solid-state NMR) .
  • Stereochemical analysis : For derivatives with chiral centers, employ chiral HPLC or circular dichroism to confirm enantiopurity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.